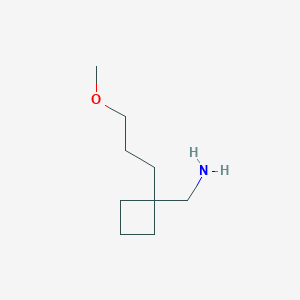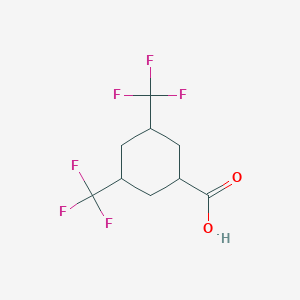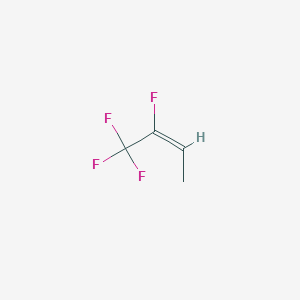
(1-(3-Methoxypropyl)cyclobutyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Methoxypropyl)cyclobutyl)methanamine is an organic compound with the molecular formula C9H19NO It features a cyclobutane ring substituted with a methanamine group and a 3-methoxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxypropyl)cyclobutyl)methanamine typically involves the reaction of cyclobutanemethanamine with 3-methoxypropyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-(3-Methoxypropyl)cyclobutyl)methanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: It can be utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-(3-Methoxypropyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine: Similar in structure but contains a pyrrolidine ring instead of a cyclobutane ring.
(1-(3-Methoxy-4-methylphenyl)cyclobutyl)methanamine: Contains a methoxy and methyl-substituted phenyl group attached to the cyclobutane ring.
Uniqueness
(1-(3-Methoxypropyl)cyclobutyl)methanamine is unique due to its specific combination of a cyclobutane ring and a 3-methoxypropyl chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
[1-(3-methoxypropyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C9H19NO/c1-11-7-3-6-9(8-10)4-2-5-9/h2-8,10H2,1H3 |
Clave InChI |
PHLPVIVDSQJOOE-UHFFFAOYSA-N |
SMILES canónico |
COCCCC1(CCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)








![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)
![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)

